

Technical Guide: Spectroscopic and Structural Analysis of N-(2,3-dimethylphenyl)-4-methylbenzamide

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Compound of Interest

Compound Name: *N*-(2,3-dimethylphenyl)-4-methylbenzamide

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a summary of the available structural data for **N-(2,3-dimethylphenyl)-4-methylbenzamide**. Despite a comprehensive search of public scientific databases and literature, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is not currently available. This document presents the detailed crystallographic data that has been published, offering valuable insights into its solid-state structure. Additionally, a general experimental protocol for the synthesis of this class of compounds is provided, along with workflows for synthesis and spectral analysis to guide researchers in their own investigations.

Introduction

N-(2,3-dimethylphenyl)-4-methylbenzamide, with the molecular formula C₁₆H₁₇NO, is an aromatic amide belonging to the benzanilide class of compounds. Molecules in this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. The precise arrangement of the substituted phenyl rings around the central amide linkage dictates the molecule's overall conformation and potential intermolecular interactions.

While infrared and NMR spectra have been recorded to characterize this compound, the specific data from these analyses are not publicly accessible[1]. However, detailed single-crystal X-ray diffraction data is available, providing an exact description of its three-dimensional structure[1].

Structural Data

The primary structural information available for **N-(2,3-dimethylphenyl)-4-methylbenzamide** comes from single-crystal X-ray crystallography. The analysis reveals that the two aromatic rings are nearly perpendicular to each other, with a dihedral angle of $85.90\ (5)^\circ$ [1]. The crystal structure is stabilized by intermolecular N—H \cdots O hydrogen bonds, which link the molecules into chains[1].

Parameter	Value
Empirical formula	C ₁₆ H ₁₇ NO
Formula weight	239.31
Temperature	293 K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	8.1723 (3) Å
b	19.3923 (7) Å
c	9.3170 (3) Å
β	111.781 (4)°
Volume	1371.14 (9) Å ³
Z	4
Calculated density	1.159 Mg/m ³
Absorption coefficient	0.07 mm ⁻¹
F(000)	512
Source:	Acta Crystallographica Section E, 2011[1]

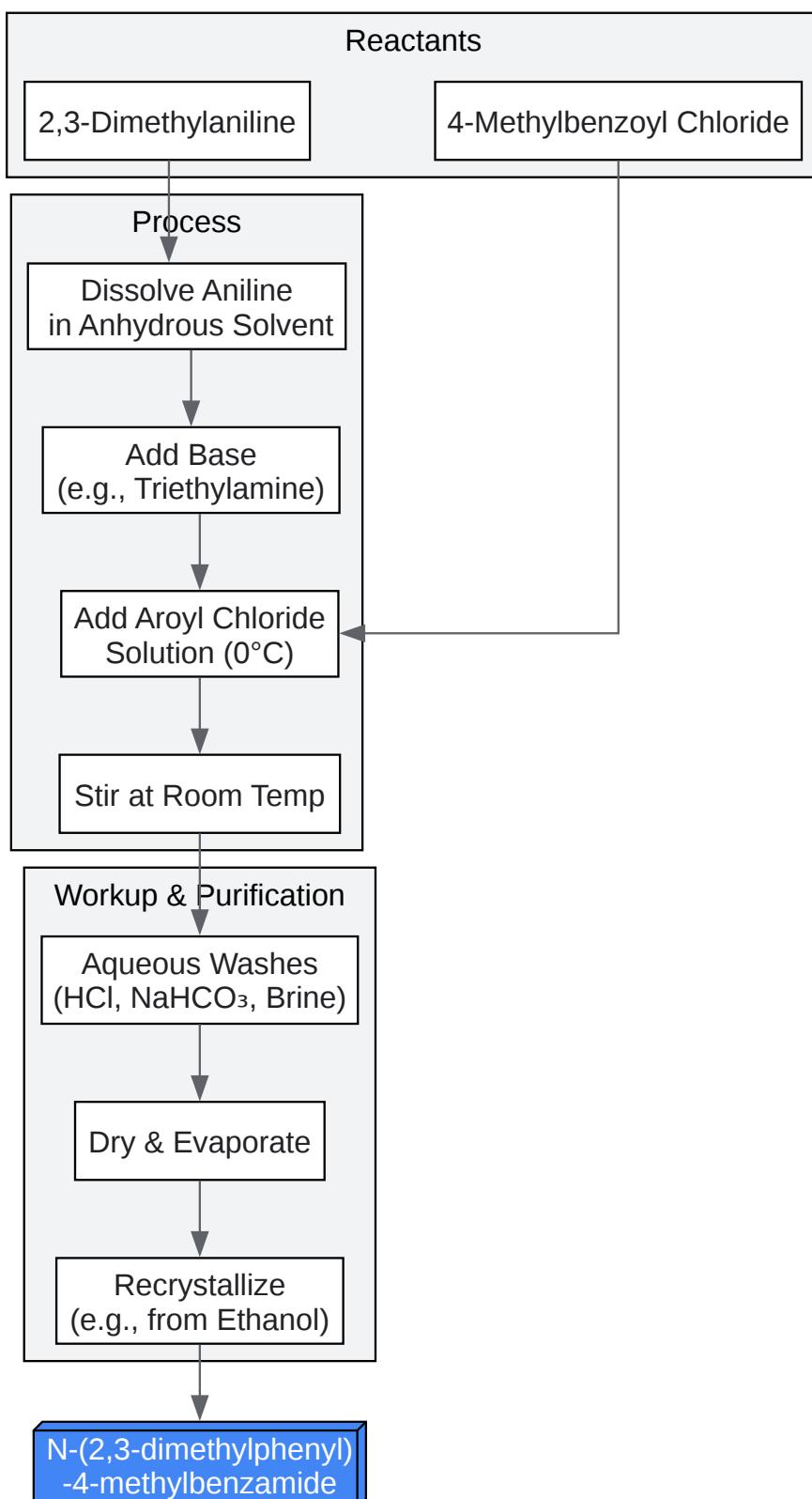
Experimental Protocols

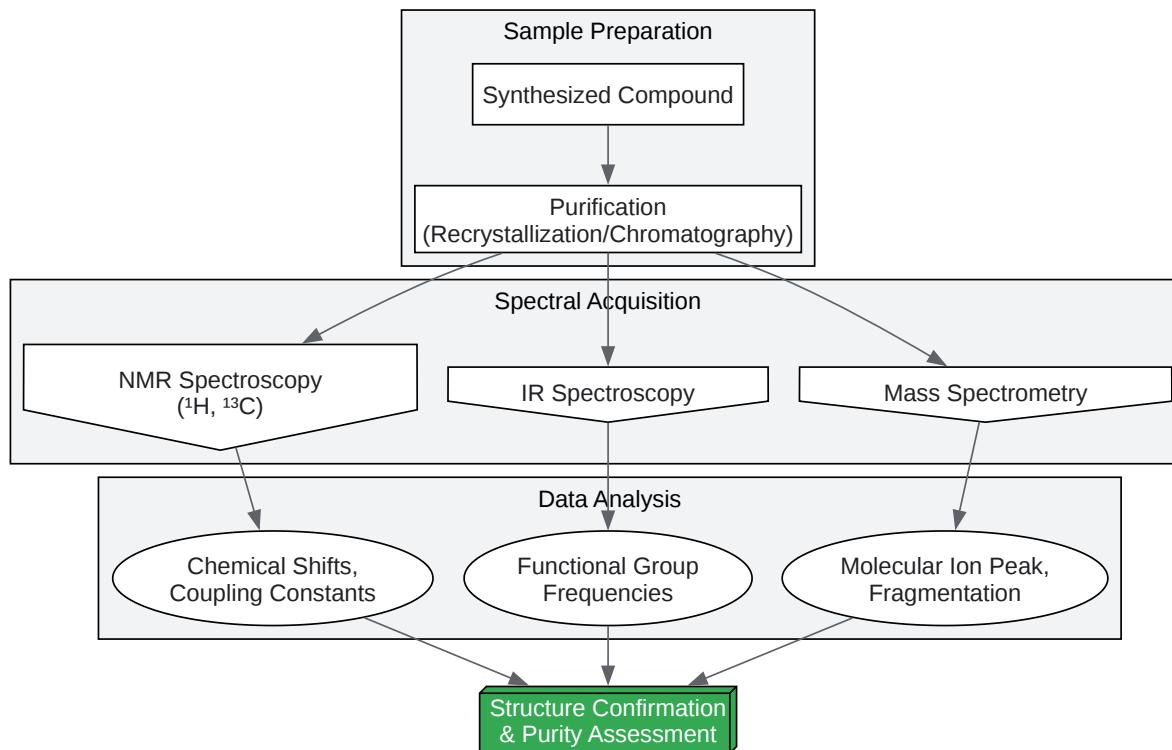
The title compound was prepared according to a general method for synthesizing substituted benzanilides[[1](#)]. This typically involves the acylation of an aniline with an aryl chloride.

Reaction: 4-methylbenzoyl chloride is reacted with 2,3-dimethylaniline in the presence of a base to neutralize the HCl byproduct.

Procedure:

- **Dissolution:** 2,3-dimethylaniline is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a reaction flask.
- **Base Addition:** A slight excess of a base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.
- **Acylation:** A solution of 4-methylbenzoyl chloride in the same solvent is added dropwise to the aniline solution at 0 °C with stirring.
- **Reaction:** The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- **Workup:** The reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure **N-(2,3-dimethylphenyl)-4-methylbenzamide**[\[1\]](#).





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References

- 1. N-(2,3-Dimethylphenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

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